![molecular formula C16H22N4O3 B4078629 ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4078629.png)
ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate
Overview
Description
This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It also contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyrimidine ring, and a carbonyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing piperazine and pyrimidine rings are known to participate in a variety of chemical reactions. Piperazine can act as a bidentate ligand in coordination chemistry, and pyrimidine can undergo reactions like halogenation, nitration, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the presence of functional groups. For example, the presence of a carbonyl group could influence its reactivity, and the presence of a piperazine ring could influence its solubility .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the drug interacts with the body to produce its effects. Without more specific information about this compound, it’s difficult to provide a mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(2-cyclopropyl-4-methylpyrimidine-5-carbonyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-10-17-14(12-4-5-12)18-11(13)2/h10,12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRUPSVQWYFMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2C)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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